N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Description
N-[(2Z)-4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide is a benzothiazole-derived compound featuring a unique 2,3-dihydro-1,3-benzothiazol-2-ylidene core. The (2Z) configuration denotes the stereochemistry of the exocyclic double bond. Key structural elements include:
- 4,7-Dimethoxy substituents: Electron-donating groups that influence electronic properties and solubility.
- 3-Methyl group: Enhances steric bulk and modulates reactivity.
- 2,2-Dimethylpropanamide moiety: A branched amide group that may participate in hydrogen bonding or serve as a directing group in catalysis .
Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (using SHELX or WinGX) and spectroscopic methods (NMR, IR) for validation .
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)13(18)16-14-17(4)11-9(19-5)7-8-10(20-6)12(11)21-14/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDCWSWZMAYUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The methoxy groups on the benzothiazole ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
Key Observations :
- Directing Groups : The target compound’s propanamide group may act as a weak directing group compared to the N,O-bidentate group in , which is optimized for metal coordination.
- Electronic Effects : The 4,7-dimethoxy groups enhance electron density in the benzothiazole ring, contrasting with electron-withdrawing azo groups in .
Spectroscopic and Crystallographic Characterization
- NMR/IR : The target compound’s methoxy groups would show distinct ¹H NMR peaks (~δ 3.8–4.0 ppm) and IR stretches (~1250 cm⁻¹ for C-O), comparable to dimethoxy-substituted analogs .
- X-ray Crystallography : Software like SHELXL and WinGX are critical for resolving the Z-configuration and hydrogen-bonding patterns, as seen in Etter’s graph-set analysis .
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Characterization Techniques
Biological Activity
N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide is a synthetic compound belonging to the benzothiazole family. Its unique structure includes methoxy and methyl substitutions on the benzothiazole ring and a propanamide moiety, which contribute to its potential biological activities. This article summarizes the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.4 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate enzyme activity and receptor functions. For instance, it may inhibit enzymes involved in cell proliferation and apoptosis pathways, which is significant in cancer therapy.
Biological Activity Overview
1. Anticancer Properties
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) : Exhibited significant growth inhibition with a GI50 value of approximately 5 µM.
- HeLa (cervical cancer) : Showed moderate sensitivity with a GI50 value around 10 µM.
- Mechanism : The compound's anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
- The compound has also been evaluated for its antimicrobial properties against several bacterial strains. Studies indicate that it possesses moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL against Gram-positive bacteria.
3. Enzyme Inhibition
- Research indicates that this compound may act as an inhibitor of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests potential applications in anti-inflammatory therapies.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of apoptotic markers such as caspase activation and PARP cleavage. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, N-[4-(7-methoxy)-benzothiazole] derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the benzothiazole structure significantly influenced the antimicrobial potency.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
